molecular formula C18H15BrN4O2 B2375457 (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate CAS No. 1007186-09-5

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate

Cat. No. B2375457
CAS RN: 1007186-09-5
M. Wt: 399.248
InChI Key: SNSDNLBRCFHEQN-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of pyrazole derivatives, which have been extensively studied for their pharmacological properties. The (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, such as (Z)-3-(4-chlorophenyl)-3-[N,N-di-(4-chloro-3-ethyl-1-methy-5-pyrazole formyl)-amino]-2-ethyl cyanoacrylates, has been documented. These compounds were synthesized from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, followed by chlorination and ammoniation reactions. The structures were confirmed using 1H NMR, IR, and X-ray crystallography (Zheng Jing, 2012).

  • Similarly, compounds like (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate were prepared, involving reactions of (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate. The dihedral angles and crystal packing were studied through X-ray crystallography (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Application in Fluorescence and Anti-Cancer Activity

  • Research on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, closely related to the compound , revealed its application in producing isomers with distinct fluorescence characteristics and selective anti-cancer activities. The E, E isomers exhibited higher quantum efficiency and significant anti-cancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).

Other Related Research

  • Studies on similar compounds, such as the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, have been conducted. These compounds displayed potential fungicidal and plant growth regulation activities (李明 et al., 2005).

  • Additional research includes the study of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which showed potential as non-linear optical materials due to their high optical nonlinearity in chloroform solution (B. Chandrakantha et al., 2013).

properties

IUPAC Name

ethyl (Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c1-2-25-18(24)14(11-21)10-15-12-23(9-3-8-20)22-17(15)13-4-6-16(19)7-5-13/h4-7,10,12H,2-3,9H2,1H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSDNLBRCFHEQN-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.